n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide
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Overview
Description
n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide: is a compound that features both pyrazole and indole moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. The presence of these two rings in a single molecule makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide typically involves the condensation of pyrazole-4-carbaldehydes with indole derivatives. One common method includes the use of chloro(trimethyl)silane in pyridine at 90°C under ambient air conditions . This method is advantageous due to its straightforward approach and good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of mild reaction conditions are often emphasized to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in alcohols or amines.
Scientific Research Applications
n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The pyrazole and indole rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles
- N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines
- 4-(1H-Imidazol-1-yl)phenol
Uniqueness
n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide is unique due to the combination of pyrazole and indole rings, which are both known for their diverse biological activities. This dual presence enhances its potential as a multifunctional bioactive compound, making it a valuable target for further research and development.
Properties
CAS No. |
827318-23-0 |
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Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]propanamide |
InChI |
InChI=1S/C14H14N4O/c1-2-14(19)18-12-5-3-4-11-10(12)6-13(17-11)9-7-15-16-8-9/h3-8,17H,2H2,1H3,(H,15,16)(H,18,19) |
InChI Key |
BEVFADQAVXTRCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC2=C1C=C(N2)C3=CNN=C3 |
Origin of Product |
United States |
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